molecular formula C16H16Cl2N4S B4287427 N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

Cat. No. B4287427
M. Wt: 367.3 g/mol
InChI Key: UPFUXFUQASOFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as ML218, is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor. It is a chemical compound with a molecular formula of C17H16Cl2N4S and a molecular weight of 398.31 g/mol.

Mechanism of Action

N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. This receptor is involved in cognitive processes such as learning and memory, and its dysfunction is implicated in various neurological disorders. By blocking the M1 receptor, N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide can improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. It can increase the release of acetylcholine in the brain, which can improve cognitive function. N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide can also reduce inflammation and oxidative stress in the brain, which can protect against neurodegeneration. Additionally, N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its high selectivity for the M1 receptor, which reduces the potential for off-target effects. Additionally, N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is highly potent, allowing for lower doses to be used in experiments. However, one limitation of N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide could be investigated as a treatment for other cognitive disorders, such as schizophrenia and depression. Further research could also explore the mechanisms underlying N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide's neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been investigated as a potential treatment for schizophrenia, as it can improve cognitive function and reduce psychotic symptoms.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4S/c17-12-9-13(18)11-14(10-12)20-16(23)22-7-5-21(6-8-22)15-3-1-2-4-19-15/h1-4,9-11H,5-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFUXFUQASOFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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